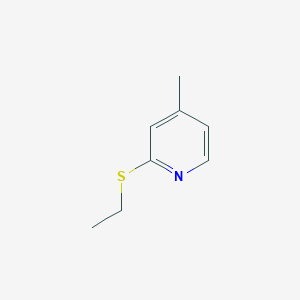
2-(Ethylthio)-4-methylpyridine, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)-4-methylpyridine, AldrichCPR is an organic compound that belongs to the class of heterocyclic aromatic compounds It is a derivative of 4-picoline, where the hydrogen atom at the second position is replaced by an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-4-methylpyridine, AldrichCPR can be achieved through several methods. One common approach involves the reaction of 4-picoline with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-4-methylpyridine, AldrichCPR undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylthio)-4-methylpyridine, AldrichCPR has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-4-methylpyridine, AldrichCPR involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Picoline: The parent compound without the ethylthio group.
2-Picoline: A positional isomer with the methyl group at the second position.
3-Picoline: Another positional isomer with the methyl group at the third position.
Uniqueness
2-(Ethylthio)-4-methylpyridine, AldrichCPR is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other picoline derivatives may not be suitable.
Properties
CAS No. |
19006-78-1 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C8H11NS/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3 |
InChI Key |
TYZLDJKRYXLTSQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=CC(=C1)C |
Canonical SMILES |
CCSC1=NC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


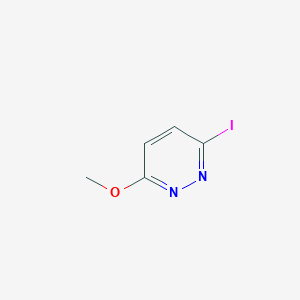
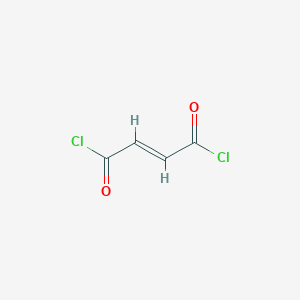
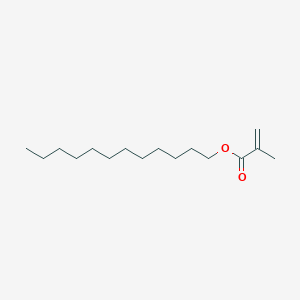
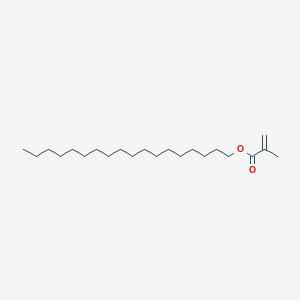


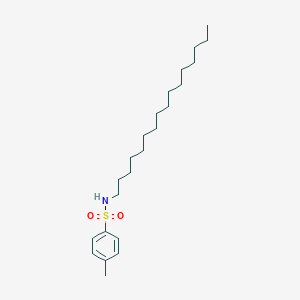
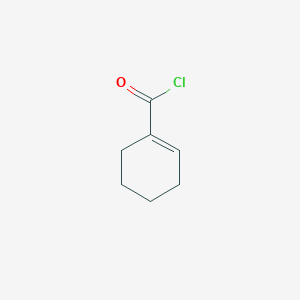

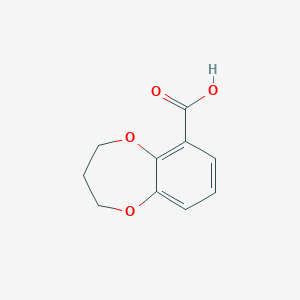

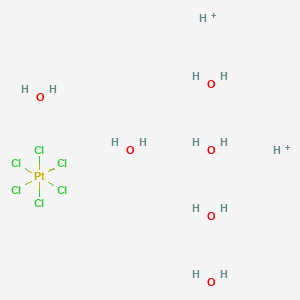
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)

